molecular formula C18H21ClO3S B7612608 (4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate

(4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate

Cat. No.: B7612608
M. Wt: 352.9 g/mol
InChI Key: BCARFUODWZHJGO-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 4-chloro-3,5-dimethylphenyl group and a 4-tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate typically involves the sulfonation of 4-tert-butylbenzenesulfonyl chloride with 4-chloro-3,5-dimethylphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane or chloroform
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonates or sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

(4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.

    Biology: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings and substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A phenolic compound with antimicrobial properties.

    4-tert-Butylbenzenesulfonic acid: A sulfonic acid used in organic synthesis and as a catalyst.

Uniqueness

(4-Chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate is unique due to the combination of its sulfonate group with both 4-chloro-3,5-dimethylphenyl and 4-tert-butyl substituents. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3S/c1-12-10-15(11-13(2)17(12)19)22-23(20,21)16-8-6-14(7-9-16)18(3,4)5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARFUODWZHJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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